molecular formula C12H8BrF2NO B7892270 5-Bromo-1-(2,5-difluorobenzyl)pyridin-2(1H)-one

5-Bromo-1-(2,5-difluorobenzyl)pyridin-2(1H)-one

Cat. No.: B7892270
M. Wt: 300.10 g/mol
InChI Key: WIUVKGZAPOCNEZ-UHFFFAOYSA-N
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Description

5-Bromo-1-(2,5-difluorobenzyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2,5-difluorobenzyl)pyridin-2(1H)-one typically involves the bromination of a pyridinone precursor followed by the introduction of the 2,5-difluorobenzyl group. Common reagents used in these reactions include bromine or N-bromosuccinimide (NBS) for bromination and various benzyl halides for the benzylation step. Reaction conditions often involve the use of organic solvents such as dichloromethane or toluene and may require catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding pyridinone oxides.

    Reduction: Formation of reduced pyridinone derivatives.

    Substitution: Formation of substituted pyridinones with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2,5-difluorobenzyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms may enhance its binding affinity and specificity, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-pyridinone: Lacks the difluorobenzyl group, leading to different biological activities.

    2,5-Difluorobenzylpyridin-2(1H)-one: Lacks the bromine atom, which may affect its reactivity and binding properties.

Uniqueness

5-Bromo-1-(2,5-difluorobenzyl)pyridin-2(1H)-one is unique due to the presence of both bromine and difluorobenzyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-bromo-1-[(2,5-difluorophenyl)methyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF2NO/c13-9-1-4-12(17)16(7-9)6-8-5-10(14)2-3-11(8)15/h1-5,7H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUVKGZAPOCNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN2C=C(C=CC2=O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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